4-[(Azetidin-1-yl)methyl]-3-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)-3-fluoroaniline |
InChI |
InChI=1S/C10H13FN2/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2 |
InChI Key |
ICNUGQISAVSQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azetidin 1 Yl Methyl 3 Fluoroaniline and Analogues
Strategic Approaches to Azetidine (B1206935) Ring Synthesis
The construction of the azetidine ring is a formidable task due to the inherent ring strain of the four-membered system. magtech.com.cn Effective synthetic strategies must overcome this energetic barrier. The main approaches can be broadly categorized into cyclization reactions, which involve the formation of a key bond to close the ring, and cycloaddition reactions, where the ring is formed in a concerted or stepwise manner from two separate components.
Cyclization Reactions for Four-Membered Nitrogen Heterocycles
Ring-closing reactions are a cornerstone of heterocyclic synthesis. For azetidines, these methods typically involve forming either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond in an intramolecular fashion.
The most common and direct method for forming the azetidine ring is through intramolecular C-N bond formation, typically via a nucleophilic substitution reaction. This approach involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the heterocyclic ring.
Key methodologies include:
Nucleophilic Substitution: This classic strategy relies on the cyclization of 3-halopropylamines or related compounds. The nitrogen atom attacks the carbon bearing a leaving group (like a halogen or a mesylate) in an S_N2 reaction. magtech.com.cn For instance, the synthesis of 1,3-disubstituted azetidines can be achieved by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols.
Reductive Cyclizations: These methods can involve the cyclization of β-haloalkylimines to form the azetidine ring. magtech.com.cn
Epoxide Ring-Opening: The intramolecular aminolysis of 3,4-epoxy amines presents an alternative route. A nitrogen atom attacks one of the epoxide carbons, leading to the formation of a 3-hydroxyazetidine, a versatile intermediate for further functionalization. magtech.com.cn
A potential synthetic route to the target compound's core structure using this strategy would involve the reaction of a suitably protected 3-fluoro-4-(halomethyl)aniline with a precursor to the azetidine ring, followed by cyclization.
Table 1: Examples of Intramolecular C-N Bond Formation for Azetidine Synthesis
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type |
| 3-Halopropylamine | Nucleophilic Substitution | Base | Substituted Azetidine |
| 2-Substituted-1,3-propanediol | Nucleophilic Substitution | Triflic Anhydride, then Amine | 1,3-Disubstituted Azetidine |
| 3,4-Epoxy Amine | Epoxide Aminolysis | Lewis Acid (e.g., La(OTf)₃) | 3-Hydroxyazetidine |
While less common than C-N bond formations, intramolecular C-C bond cyclizations offer a distinct advantage by allowing the placement of substituents on the nitrogen atom that might not be compatible with nucleophilic displacement conditions. magtech.com.cn An example is the intramolecular Michael addition. In this approach, a suitably configured substrate containing both a nucleophilic carbon and an α,β-unsaturated ester or ketone is treated with a base. The resulting carbanion attacks the Michael acceptor to forge the C-C bond that completes the ring. magtech.com.cn This method expands the synthetic possibilities for creating azetidines with diverse substitution patterns.
Cycloaddition Reactions in Azetidine Construction
Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic systems. For azetidines, [2+2] cycloadditions are the most relevant, forming the four-membered ring by combining two two-atom components.
The reaction between allenoates and imines, often catalyzed by nucleophilic phosphines, is a well-established method for synthesizing various nitrogen heterocycles. nih.govmdpi.comacs.org While this reaction commonly leads to five-membered rings ([3+2] cycloaddition), the formation of azetidines has also been reported under specific conditions. organic-chemistry.org For example, the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) instead of a phosphine (B1218219) can alter the reaction pathway, facilitating a [2+2] cycloaddition between alkynyl ketones and N-tosylimines to yield highly functionalized azetidines. organic-chemistry.org This highlights how catalyst choice can be pivotal in directing the outcome of cycloaddition reactions.
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct and efficient method for assembling the azetidine ring. researchgate.netchemrxiv.org This reaction involves the excitation of the imine to an electronically excited state, which then reacts with the alkene to form the four-membered ring. researchgate.net
Recent advancements have focused on overcoming the limitations of this reaction, such as the need for UV light and the limited synthetic utility of the resulting products. researchgate.net The development of visible-light-mediated protocols using photocatalysts, such as iridium complexes, has made the reaction milder and more broadly applicable. chemrxiv.org These methods can activate substrates like oximes (as imine equivalents) via triplet energy transfer, allowing them to react with a wide range of alkenes. chemrxiv.org Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a stereoselective and high-yielding route to functionalized azetidines. nih.gov
Table 2: Comparison of Cycloaddition Strategies for Azetidine Synthesis
| Method | Reactants | Catalyst/Conditions | Key Features |
| Amine-Catalyzed Cycloaddition | Alkynyl Ketone + N-Tosylimine | DMAP | Forms highly substituted azetidines. |
| Aza Paternò–Büchi Reaction | Imine + Alkene | UV Light or Visible Light Photocatalyst | Atom-economical; direct formation of the azetidine ring. researchgate.netchemrxiv.org |
| Dehydrogenative Cycloaddition | Amine + Alkene | Photoredox Catalyst (Aerobic) | Stereoselective; high-yielding. nih.gov |
Aza-Paternò−Büchi Reactions
The aza-Paternò–Büchi reaction is a powerful photochemical method for the synthesis of azetidines. nih.govrsc.org It involves the [2+2] photocycloaddition between an imine and an alkene, offering a direct and atom-economical route to the four-membered heterocyclic ring. nih.govresearchgate.net This reaction is the nitrogen-based analogue of the Paternò–Büchi reaction, which produces oxetanes from carbonyls and alkenes. nih.gov
The application of this reaction has faced some limitations due to competing photochemical pathways, such as the E/Z isomerization of the imine's excited state, which can prevent the desired cycloaddition. nih.govresearchgate.net Consequently, many successful examples have utilized cyclic imines or intramolecular variations to restrict this unwanted isomerization. nih.gov The reaction can proceed through either a singlet or triplet excited state of the imine, depending on the specific substrates and reaction conditions. researchgate.net
Recent advancements have expanded the scope of this reaction. For instance, visible-light-mediated intramolecular aza-Paternò–Büchi reactions have been developed for unactivated alkenes, leading to the formation of complex tricyclic azetidines. acs.org In one study, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium(III) photocatalyst via triplet energy transfer under visible blue light. rsc.org
Table 1: Examples of Aza-Paternò−Büchi Reactions for Azetidine Synthesis
| Reactants | Conditions | Product Type | Key Features |
|---|---|---|---|
| Imine + Alkene | UV light irradiation | Functionalized Azetidine | Direct [2+2] cycloaddition. nih.gov |
| 2-Isoxazoline-3-carboxylates + Alkenes | Visible light, Ir(III) photocatalyst | Substituted Azetidine | Utilizes triplet energy transfer. rsc.org |
| Proximate bichromophoric systems | Direct or acetone-sensitized excitation | Bicyclic Azetidine | Intramolecular variant with high yield (80-85%). nih.gov |
Ring Contraction and Expansion Strategies
Ring contraction and expansion methods offer alternative pathways to the azetidine core by manipulating the size of pre-existing heterocyclic rings. These strategies leverage the inherent ring strain of small heterocycles to drive thermodynamically favorable transformations.
Ring Contractions of Five-Membered Heterocycles
The synthesis of azetidines via the ring contraction of five-membered heterocycles, such as pyrrolidines, is a recognized synthetic strategy. rsc.org One notable example involves the synthesis of α-carbonyl-azetidines from 2-pyrrolidinones. rsc.org This approach demonstrates how a larger, more readily available ring system can be chemically altered to produce the more strained four-membered azetidine ring. Similarly, photo-promoted ring contractions of pyridines with silylborane have been shown to produce pyrrolidine (B122466) derivatives, illustrating the broader principle of using ring contraction to access smaller nitrogen heterocycles. osaka-u.ac.jpnih.gov Although this specific example yields pyrrolidines, the underlying strategy of skeletal rearrangement is pertinent. osaka-u.ac.jpnih.gov
Ring Expansions of Three-Membered Heterocycles (e.g., from Aziridines, Epoxides)
The expansion of three-membered rings like aziridines and epoxides provides a powerful and increasingly popular route to azetidines. This one-carbon homologation takes advantage of the high ring strain of the starting material.
A significant advancement in this area is the biocatalytic one-carbon ring expansion of aziridines. nih.govacs.orgchemrxiv.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze a highly enantioselective nih.govacs.org-Stevens rearrangement of aziridinium (B1262131) ylides. nih.govacs.orgchemrxiv.org This enzymatic approach overcomes the typical challenge of competing cheletropic extrusion of olefins and exerts exceptional stereocontrol. nih.govchemrxiv.org
Chemical methods have also been developed. A [3+1] ring expansion using rhodium-bound carbenes reacting with strained bicyclic methylene (B1212753) aziridines yields highly substituted methylene azetidines with excellent stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade. nih.gov Additionally, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), offers a novel route to azetidines, demonstrating the utility of epoxides as precursors. nih.gov
Reduction of Azetidin-2-ones (β-Lactams)
The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a direct and reliable method for synthesizing the corresponding azetidine. nih.govrsc.org Given the vast body of research on β-lactam synthesis, driven by their importance as antibiotics, a wide variety of substituted β-lactams are available as starting materials. nih.govnih.gov
The selective reduction of the amide carbonyl without cleaving the strained four-membered ring can be challenging. Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have been shown to be particularly effective for this transformation, providing a straightforward route to enantiopure azetidines from chiral β-lactams. nih.gov While powerful reducing agents like lithium aluminum hydride can sometimes lead to ring cleavage, yielding γ-amino alcohols, careful control of reaction conditions allows for the desired reduction. bhu.ac.in
Table 2: Reducing Agents for β-Lactam to Azetidine Conversion
| Reducing Agent | Key Features | Reference |
|---|---|---|
| Monochloroalane (AlH₂Cl) | Efficient and selective for producing enantiopure azetidines. | nih.gov |
| Dichloroalane (AlHCl₂) | Provides a straightforward route to azetidines from β-lactams. | nih.gov |
Transition Metal-Catalyzed Methods (e.g., Palladium-Catalyzed Cyclizations)
Transition metal catalysis, particularly using palladium, has emerged as a highly efficient strategy for constructing azetidine rings through intramolecular C-N bond formation. nih.govorganic-chemistry.org These methods often involve the amination of unactivated C(sp³)–H bonds, which represents a significant advance in synthetic efficiency by turning simple alkyl groups into reactive sites. nih.gov
Picolinamide (PA) is frequently used as a directing group to facilitate palladium-catalyzed intramolecular amination of C–H bonds at the γ-position of the amine substrate, leading to the formation of azetidines. nih.gov This approach is valued for its relatively low catalyst loading, use of inexpensive reagents, and predictable selectivity under convenient operating conditions. nih.govorganic-chemistry.org The strategy has been successfully applied to synthesize a variety of complex polycyclic and azabicyclic scaffolds containing the azetidine moiety. acs.orglookchem.com These reactions exhibit high functional group tolerance, making them suitable for the synthesis of complex molecular architectures. acs.org
Strain-Release Homologation Approaches
Strain-release homologation is an innovative strategy that harnesses the high ring strain of molecules like 1-azabicyclo[1.1.0]butane (ABB) to construct functionalized azetidines. acs.orgthieme-connect.com This approach allows for the modular and stereospecific synthesis of a diverse range of azetidine derivatives. acs.orgchemrxiv.org
In a key development, a method was established for the homologation of boronic esters. acs.org Azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester to form a boronate complex. acs.org Subsequent protonation triggers a 1,2-migration that cleaves the central C–N bond, relieving the ring strain and forming the azetidinyl boronic ester. acs.org This methodology is compatible with a wide array of boronic esters (primary, secondary, tertiary, aryl, and alkenyl) and proceeds with complete stereospecificity. acs.org The resulting azetidines can be further functionalized, highlighting the modularity of this approach. acs.orgthieme-connect.com This strain-release strategy has been applied to the synthesis of pharmaceuticals, such as the MEK inhibitor cobimetinib. acs.orgthieme-connect.com
Advanced Synthetic Routes to 3-Fluoroaniline (B1664137) Derivatives
A common and direct approach to synthesizing 3-fluoroaniline involves the amination of a corresponding fluorinated halobenzene. This method relies on the substitution of a halogen atom (typically chlorine or bromine) with an amino group.
One patented method describes the synthesis of m-fluoroaniline starting from m-chloroaniline. google.com The process involves an initial Schiemann reaction to convert m-chloroaniline into m-fluorochlorobenzene, which is then subjected to an amination reaction using aqueous ammonia (B1221849) in the presence of a copper catalyst (Cu₂O or CuO) at elevated temperatures (150-200°C) and pressures to yield the final product. google.com This route is advantageous as it starts from the inexpensive and readily available m-chloroaniline. google.com
Another strategy involves the chlorine-fluorine exchange (halex) reaction on chloronitrobenzene precursors, followed by reduction of the nitro group. google.com While this is particularly effective for nitro-activated halogens at the ortho and para positions, it represents a fundamental technique in fluorination chemistry. google.com For meta-isomers, direct amination of di- or poly-halogenated benzenes is often employed. Microwave-assisted amination of fluorobenzenes has also been shown to be a viable, catalyst-free method. researchgate.net For instance, the reaction of 1,3-difluorobenzene (B1663923) with an amine can proceed under microwave irradiation in a solvent like N-methylpyrrolidinone (NMP) without the need for a strong base or catalyst. researchgate.net The reactivity is enhanced by the presence of additional halogen atoms. researchgate.net
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| m-Fluorochlorobenzene | 28% aq. NH₃, Cu₂O, 165-175°C, 15h | m-Fluoroaniline | 92% | google.com |
| 1,3-Difluorobenzene | Piperidine, NMP, Microwave (250°C), 1h | 1-(3-Fluorophenyl)piperidine | 90% | researchgate.net |
| 1,2,4,5-Tetrafluorobenzene | Piperidine, NMP, Microwave (150°C), 0.5h | 1-(2,4,5-Trifluorophenyl)piperidine | 98% | researchgate.net |
Direct selective fluorination of the aniline (B41778) ring presents an atom-economical alternative to building the molecule from pre-fluorinated precursors. However, controlling the regioselectivity of this electrophilic substitution can be challenging.
Recent advances have focused on the direct C-H fluorination of aromatic systems. Electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are frequently employed. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org While the amino group is a strong ortho-, para-director, strategies have been developed to achieve fluorination at other positions. Palladium-catalyzed, ligand-directed C–H bond functionalization has emerged as a powerful tool for site-selective fluorination of unactivated sp³ carbons, and similar principles can be applied to aromatic sp² C-H bonds. acs.org
Nitrate-promoted C–H fluorination has been reported for azobenzenes, which are subsequently reduced to yield ortho-fluoroanilines. researchgate.netrsc.org This method offers high selectivity for the ortho position due to the directing effect of the azo group. researchgate.netrsc.org While this specific example yields the ortho isomer, it demonstrates the potential of using directing groups to control the position of fluorination, a strategy that could potentially be adapted for meta-fluorination.
Domino and cascade reactions offer a highly efficient approach to constructing complex molecules like functionalized fluoroanilines in a single operation from simple, acyclic precursors. rsc.orgchemrxiv.org These processes involve a sequence of intramolecular reactions, minimizing waste and purification steps.
A recently developed four-step domino process allows for the construction of the benzene (B151609) ring while simultaneously installing both the amine and fluorine groups under metal-free conditions. researchgate.netrsc.orgrsc.orgchemrxiv.orgresearchgate.net This atom- and cost-efficient method can produce a variety of functionalized ortho-fluoroanilines in yields up to 80%. rsc.orgrsc.orgresearchgate.net The strategy begins with readily available acyclic fluoro-nitrostyrenes and α,α-dicyanoolefin precursors. rsc.org Although the reported examples focus on ortho-fluoroanilines, the underlying principle of building the fluorinated aromatic amine core through a cascade sequence represents a significant advancement in the synthesis of this class of compounds. researchgate.netrsc.org Such reactions can also be performed in water, enhancing their environmental friendliness. researchgate.net
The 3-fluoroaniline monomer can be used to synthesize fluorinated polymers with unique electronic and physical properties. Polyfluoroanilines and their copolymers are of interest in materials science.
The chemical copolymerization of aniline and 2-fluoroaniline (B146934) in an acidic medium has been reported to produce poly(aniline-co-fluoroaniline). researchgate.net The resulting copolymer was characterized by various spectroscopic and analytical techniques. researchgate.net It was found that the incorporation of fluorine moieties into the polyaniline chain decreased the electrical conductivity but improved the solubility in common organic solvents, which is a significant advantage for technological applications. researchgate.net The crystalline nature of the doped copolymer was confirmed by X-ray diffraction and scanning electron microscopy. researchgate.net Similarly, copolymers of aniline and m-fluoroaniline have been synthesized as semi-transparent, conducting thin films via oxidative copolymerization. researchgate.net
Formation of the 4-[(Azetidin-1-yl)methyl] Linkage via Aminomethylation Reactions
Once the 3-fluoroaniline core is obtained, the final step is the introduction of the (azetidin-1-yl)methyl substituent. This is typically achieved through an aminomethylation reaction, a class of reactions that forms a C-N bond via a methylene bridge.
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govoarjbp.comresearchgate.net In the synthesis of 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline, 3-fluoroaniline serves as the compound containing the active hydrogen, formaldehyde (B43269) is the aldehyde, and azetidine is the secondary amine.
The amino group of 3-fluoroaniline activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The hydrogen atom at the 4-position (para to the amino group) is sufficiently active to participate in the reaction. The reaction proceeds via the formation of an electrophilic Eschenmoser-type salt or iminium ion from formaldehyde and azetidine. This electrophile then attacks the electron-rich aromatic ring of 3-fluoroaniline at the 4-position, leading to the formation of the desired C-C and C-N bonds in a single step. nih.gov
This type of reaction is versatile and can be applied to a wide range of substrates. nih.govresearchgate.net Modified Mannich reactions can utilize pre-formed iminium salts or be conducted under various catalytic conditions to improve yields and selectivity. nih.gov
| Component 1 (Active H) | Component 2 (Aldehyde) | Component 3 (Amine) | Product Type | Reference |
| 8-Hydroxyquinoline | Formaldehyde | Primary/Secondary Amines | Aminomethylated 8-Hydroxyquinolines | nih.gov |
| 4-Hydroxycarbazole | Benzaldehyde (B42025) | Pyrrolidine | Carbazole Mannich Base | oarjbp.com |
| Aniline | Formaldehyde | Azetidine | (Azetidin-1-yl)methylaniline | General Reaction |
| 3-Fluoroaniline | Formaldehyde | Azetidine | This compound | Proposed Reaction |
Transition Metal-Catalyzed Aminomethylation (e.g., Palladium-Catalyzed Approaches)
Transition metal catalysis, particularly with palladium, offers powerful tools for the formation of C-N bonds, which is central to the synthesis of aminomethylated compounds. Palladium-catalyzed C-H functionalization has emerged as a prominent strategy for the direct introduction of amine moieties into aromatic rings. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium catalysis support its feasibility.
Palladium(II) complexes are known to coordinate with N,N'-ligands, including those derived from azetidine. Such complexes can facilitate the coupling of a fluoroaniline (B8554772) derivative with an azetidine-containing fragment. For instance, a plausible approach could involve the palladium-catalyzed coupling of 4-bromo-3-fluoroaniline (B116652) with a suitable azetidine-containing organometallic reagent.
The general mechanism for such a cross-coupling reaction would involve the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the azetidine-containing nucleophile, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
| Catalyst System | General Substrates | Potential Application | Key Features |
|---|---|---|---|
| Palladium(II) complexes with N,N'-ligands | Aryl halides, organometallic reagents | Cross-coupling of a halo-fluoroaniline with an azetidine-containing nucleophile | High efficiency and functional group tolerance |
| Palladium(0) catalysts | Aryl halides, amines | Buchwald-Hartwig amination with a protected aminomethyl-fluoroaniline | Direct C-N bond formation |
Metal-Free Aminomethylation Protocols (e.g., HFIP-mediated)
Recent advancements in organic synthesis have focused on the development of metal-free methodologies to reduce cost and environmental impact. Hexafluoroisopropanol (HFIP) has emerged as a remarkable solvent and promoter for a variety of organic transformations, including C-H amination. HFIP's strong hydrogen-bonding ability and low nucleophilicity allow it to stabilize charged intermediates and facilitate reactions that would otherwise require a metal catalyst.
A potential metal-free route to this compound could involve the reaction of 3-fluoroaniline with an azetidine-containing electrophile in the presence of HFIP. The HFIP would activate the electrophile and promote the nucleophilic attack of the aniline. For example, a reaction between 3-fluoroaniline and an N,O-acetal of azetidine could be facilitated by HFIP, leading to the desired product.
Research has shown that HFIP can promote the para-selective C-H amination of free anilines with azodicarboxylates, highlighting its potential for regioselective functionalization of anilines. Furthermore, HFIP has been successfully employed in the synthesis of α-substituted homoallylamines at ambient temperature, demonstrating its utility in the formation of C-N bonds under mild conditions.
| Promoter/Solvent | Reaction Type | Key Advantages | Relevant Examples |
|---|---|---|---|
| HFIP | C-H Amination | Metal-free, mild reaction conditions, high regioselectivity | para-Selective amination of free anilines |
| HFIP | 2-aza-Cope rearrangement | Metal-free synthesis of α-substituted homoallylamines | Demonstrates HFIP's ability to facilitate C-N bond formation |
Utilization of N,O-Acetals and Aminals as Aminomethylating Agents
N,O-acetals and aminals are valuable reagents in organic synthesis, serving as precursors to iminium ions, which are potent electrophiles for aminomethylation reactions. These reagents offer a controlled way to introduce an aminomethyl group onto a nucleophile.
In the context of synthesizing this compound, an N,O-acetal derived from azetidine and an alcohol could be employed. In the presence of a Lewis or Brønsted acid, the N,O-acetal would generate an azetidinylmethyl iminium ion. This electrophile would then be attacked by 3-fluoroaniline, preferentially at the para position due to electronic and steric factors, to yield the target compound.
Enantioselective and Stereoselective Aminomethylation Approaches
While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of its chiral analogues, which may exhibit enhanced biological activity. Asymmetric hydrogenation of prochiral imines is a powerful strategy for the synthesis of chiral amines.
For instance, a chiral analogue of the target compound could be synthesized by the asymmetric hydrogenation of a corresponding imine precursor. This imine could be formed from a fluorinated benzaldehyde derivative and a chiral amine. The use of a transition metal catalyst with a chiral ligand, such as those based on iridium or rhodium, can achieve high enantioselectivity in the reduction of the C=N bond.
Recent studies have demonstrated the highly enantioselective palladium-catalyzed asymmetric hydrogenation of N-substituted quinoxalinones in HFIP, yielding optically active 3-trifluoromethylated dihydroquinoxalinones with excellent enantiomeric excess. This highlights the potential of combining transition metal catalysis with chiral ligands for the synthesis of complex chiral fluorinated amines.
| Method | Catalyst/Reagent | Substrate | Product Type | Enantioselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium with spiro-ligands | 3,4-Dihydroisoquinolines | Chiral Tetrahydroisoquinolines | Good to excellent |
| Asymmetric Hydrogenation | Palladium with (R)-SegPhos | N-substituted quinoxalinones | Chiral 3-trifluoromethylated dihydroquinoxalinones | >99% ee |
Synthesis of Precursors and Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. One important class of intermediates is Schiff bases, which can be readily formed and subsequently reduced to the desired amine.
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of organic synthesis and provides a versatile route to C-N double bonds. In the context of synthesizing the target compound, a Schiff base can be formed from 3-fluoroaniline and a suitable carbonyl compound.
For example, the reaction of 3-fluoroaniline with an aldehyde, such as formaldehyde or a protected equivalent, in the presence of an acid or base catalyst, would yield the corresponding imine. This imine can then be reduced in a subsequent step to the aminomethyl group. The formation of Schiff bases from fluoroanilines and various benzaldehydes has been well-documented, often employing environmentally friendly methods such as water-based reactions or microwave irradiation.
The general procedure for Schiff base formation involves refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. The resulting imine can then be isolated and used in the next synthetic step, such as a reduction to form the final amine product.
Synthesis of Azetidin-2-ones (β-Lactams) from Schiff Bases and other Substrates
The construction of the azetidin-2-one (B1220530), or β-lactam, ring is a cornerstone of many synthetic routes. A widely employed and versatile method for this transformation is the Staudinger cycloaddition, which involves the reaction of a Schiff base (imine) with a ketene. researchgate.netmdpi.com Ketenes are typically highly reactive and are therefore generated in situ. A common approach involves the dehydrochlorination of an acyl chloride, such as chloroacetyl chloride, using a tertiary amine base like triethylamine (B128534). adichemistry.comderpharmachemica.com
The general mechanism for the Staudinger synthesis of β-lactams proceeds through a [2+2] cycloaddition. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the four-membered β-lactam ring. mdpi.com The stereochemical outcome of the reaction, yielding either cis or trans isomers, can be influenced by the geometry of the starting imine and the reaction conditions. mdpi.com
A variety of substrates can be used in this synthesis. The Schiff bases are typically prepared by the condensation of a primary amine with an aldehyde or ketone. derpharmachemica.com This modularity allows for the introduction of diverse substituents on the resulting β-lactam ring. For instance, reacting various Schiff bases with chloroacetyl chloride in the presence of triethylamine is a common method to form a range of azetidinone derivatives. adichemistry.com
To enhance reaction rates and yields, alternative energy sources such as microwave irradiation have been successfully applied to the synthesis of azetidin-2-ones. derpharmachemica.com Microwave-assisted synthesis can often be performed under solvent-free conditions or in high-boiling polar solvents like N,N-Dimethylformamide (DMF), which efficiently absorb microwave energy. adichemistry.comderpharmachemica.com
| Reactants (Schiff Base) | Reagents | Conditions | Product (Azetidin-2-one) | Reference |
|---|---|---|---|---|
| Various Schiff bases | Chloroacetyl chloride, Triethylamine | Solvent-free, Microwave irradiation | Corresponding azetidin-2-ones | adichemistry.com |
| Hydrazones (a type of Schiff base) | Chloroacetyl chloride, Triethylamine | Conventional heating | N-amino-β-lactams | derpharmachemica.com |
| Imines derived from heterocyclic aldehydes | Chloroacetyl chloride, Triethylamine | Stirring at room temperature | Heterocyclic-substituted β-lactams | acsgcipr.org |
Derivatization of Azetidin-2-ones as Synthetic Entry Points
Beyond their intrinsic biological activities, azetidin-2-ones are valuable synthetic intermediates. acsgcipr.org The inherent ring strain of the β-lactam makes it susceptible to ring-opening reactions, providing a pathway to various functionalized acyclic compounds like β-amino acids. globalresearchonline.net However, for the synthesis of azetidine analogues, the key transformation is the reduction of the amide carbonyl group to a methylene group, which converts the azetidin-2-one into a saturated azetidine ring.
This reductive cleavage is a crucial step for accessing the core azetidine structure from a β-lactam precursor. Several reducing agents can accomplish this transformation, with the choice of reagent often depending on the other functional groups present in the molecule. Common reagents for the reduction of lactams to cyclic amines include borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), and aluminum hydrides. acsgcipr.orgnih.gov
The mechanism of borane reduction involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating the carbonyl group. This is followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent steps lead to the cleavage of the C-O bond, ultimately resulting in the formation of an amine-borane complex, which is then hydrolyzed during workup to release the free amine. acsgcipr.org
Diisobutylaluminium hydride (DIBAL-H) and chloroalanes (e.g., AlH₂Cl) are also effective reagents for the chemoselective reduction of β-lactams to azetidines. rsc.org These electrophilic reducing agents can selectively reduce the amide functionality while potentially tolerating other reducible groups. The use of monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂) has been reported as a straightforward and efficient method for preparing enantiopure azetidines from the corresponding β-lactams. nih.gov This approach highlights the utility of azetidin-2-ones as chiral building blocks for the synthesis of substituted azetidines.
| Reducing Agent | Typical Conditions | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Borane-Tetrahydrofuran Complex (BH₃·THF) | THF, Reflux | Generic Azetidin-2-one | Azetidine | Good functional group tolerance. | acsgcipr.org |
| Monochloroalane (AlH₂Cl) | Ether | Enantiopure 4-aryl-β-lactam | Corresponding 2-arylazetidine | Provides enantiopure azetidines without epimerization. | nih.gov |
| Diisobutylaluminium Hydride (DIBAL-H) | Inert solvent (e.g., Toluene) | Generic Azetidin-2-one | Azetidine | Convenient approach for chemoselective reduction. | rsc.org |
| Sodium Borohydride (in specific cases) | Isopropanol | C-3 functionalized azetidin-2-ones | Diastereoselective formation of trans-azetidines | Offers diastereoselectivity in certain substrates. | rsc.org |
Preparation of Azetidine-3-Carboxylic Acid Derivatives
Azetidine-3-carboxylic acid and its derivatives are another important class of precursors for more complex azetidine-containing molecules. These compounds serve as versatile building blocks, offering a handle for further functionalization at the 3-position of the azetidine ring.
One notable synthetic route to azetidine-3-carboxylic acid derivatives involves the thermal isomerization of aziridines. De Kimpe and co-workers developed a method for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org The synthesis begins with the base-promoted cyclization of dibromo amino esters, which can yield either aziridines as the kinetically controlled products or azetidines. The kinetically favored aziridine (B145994) can then be converted to the thermodynamically more stable azetidine derivative by refluxing in a solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.org The resulting 3-bromoazetidines can be further derivatized by nucleophilic substitution at the C-3 position with reagents like potassium cyanide or sodium azide, providing access to a variety of 3-substituted azetidine-3-carboxylic acid esters. rsc.org
Another approach involves building the azetidine ring from acyclic precursors. For instance, a process for synthesizing azetidine-3-carboxylic acid has been developed starting from diethyl bis(hydroxymethyl)malonate. This method involves triflation of the diol, followed by intramolecular cyclization with an amine to form the azetidine ring. Subsequent chemical modifications, including decarboxylation, lead to the desired azetidine-3-carboxylic acid.
| Starting Material | Key Steps | Intermediate/Product | Reference |
|---|---|---|---|
| Dibromo amino esters | 1. Base-promoted cyclization to aziridine. 2. Thermal isomerization in DMSO. | 3-Bromoazetidine-3-carboxylic acid derivatives | rsc.org |
| Diethyl bis(hydroxymethyl)malonate | 1. Triflation. 2. Intramolecular cyclization with an amine. 3. Decarboxylation. | Azetidine-3-carboxylic acid | |
| 3-Bromoazetidine-3-carboxylic acid esters | Nucleophilic substitution with KCN, NaN₃, etc. | 3-Cyano, 3-azido, etc. azetidine-3-carboxylic acid esters | rsc.org |
Chemical Reactivity and Transformation Pathways of 4 Azetidin 1 Yl Methyl 3 Fluoroaniline
Reactivity of the Azetidine (B1206935) Ring System
Azetidines are four-membered, nitrogen-containing heterocyclic compounds that exhibit unique reactivity due to their significant ring strain. acs.orgnih.gov This inherent strain, estimated at approximately 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain and relative stability makes the azetidine ring in 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline susceptible to specific transformations that can be triggered under appropriate conditions. acs.orgrsc.org
Strain-Driven Reactivity and Ring-Opening Processes
The primary driver for the reactivity of the azetidine ring is the relief of its inherent strain. nih.govrsc.org This leads to a variety of ring-opening reactions, which are a predominant transformation pathway for azetidine derivatives. researchgate.net These processes often require activation by Lewis or Brønsted acids to protonate or coordinate to the nitrogen atom, which weakens the C-N bonds and facilitates nucleophilic attack. acs.orgrsc.org
Under acidic conditions or in the presence of a Lewis acid, the azetidinyl nitrogen of this compound can be protonated or quaternized, making the ring significantly more susceptible to cleavage. acs.org Nucleophiles can then attack one of the ring carbons, leading to the opening of the four-membered ring. The regioselectivity of this attack is governed by both electronic and steric factors. Nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. acs.org Intramolecular ring-opening is also a possible pathway if a nucleophilic moiety is present elsewhere in the molecule or in a reacting partner. researchgate.net
Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Relative Reactivity |
|---|---|---|---|
| Aziridine (B145994) | 3 | ~27.7 | High |
| Azetidine | 4 | ~25.4 | Moderate |
| Pyrrolidine (B122466) | 5 | ~5.4 | Low |
| Piperidine | 6 | ~0 | Very Low |
Data compiled from multiple sources. rsc.orgorganic-chemistry.org
Nucleophilic Displacement Reactions on Substituted Azetidines
Nucleophilic ring-opening reactions represent a major class of transformations for azetidines. researchgate.netacs.org In the context of this compound, which is a 1-substituted azetidine, a nucleophile would attack one of the methylene (B1212753) carbons of the azetidine ring. The reaction is typically facilitated by converting the azetidine into a more reactive azetidinium salt. acs.org
The regioselectivity of the ring-opening is influenced by the substituents on the ring. For an unsubstituted azetidine ring as in the title compound, attack can occur at either of the equivalent C2/C4 positions. However, if the ring were substituted, strong or sterically bulky nucleophiles tend to attack the less substituted carbon, a process controlled by steric hindrance. acs.org Conversely, electronic effects dominate when the ring is activated by Lewis acids, making the C-N bond more susceptible to cleavage. acs.org Various nucleophiles, including halides, thiols, and oxygen-based nucleophiles, can participate in these reactions. mdpi.com
Ring Expansion Reactions of Azetidine Derivatives
The strain within the azetidine ring can be harnessed to drive ring expansion reactions, transforming the four-membered ring into larger, more stable five- or six-membered heterocycles. google.comnih.gov These transformations make azetidines valuable synthons for creating more complex molecular architectures. google.com
For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can yield 6,6-disubstituted 1,3-oxazinan-2-ones. nih.govnih.gov While this compound does not possess this specific substitution pattern, analogous rearrangements are conceivable. Substituted azetidines have been shown to rearrange into a variety of larger ring systems, including:
Pyrrolidines
Piperidines
Azepanes
1,3-Oxazinan-2-ones
These reactions often proceed through intermediates formed by the initial cleavage of a C-N bond, followed by intramolecular cyclization. google.comnih.gov
Transformations Involving the Aminomethyl Linkage
The aminomethyl group, which connects the azetidine ring to the fluoroaniline (B8554772) moiety, presents additional sites for chemical modification. This includes reactions at the tertiary nitrogen atom of the azetidine and at the methylene bridge.
Derivatization of the Azetidinyl Nitrogen
The nitrogen atom in the this compound structure is a tertiary amine. As such, it can undergo reactions typical for this functional group. Derivatization is a common strategy to modify the molecule's properties or to introduce new functionalities.
Quaternization: The nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This transformation not only adds a substituent but also introduces a positive charge, significantly altering the molecule's solubility and electronic properties. Furthermore, quaternization activates the azetidine ring, making it more susceptible to the ring-opening reactions discussed previously. acs.org
N-Oxide Formation: Oxidation of the tertiary amine nitrogen with reagents like hydrogen peroxide or peroxy acids can yield the corresponding N-oxide.
N-Dealkylation: The cleavage of a group attached to a tertiary amine, known as N-dealkylation, is a significant metabolic and synthetic transformation. nih.gov The benzyl (B1604629) group in the target molecule's aminomethyl linkage is particularly susceptible to cleavage. This can be achieved through various methods, including catalytic hydrogenation or using specific chemical reagents like chloroformates followed by hydrolysis. nih.govgoogle.com This reaction would yield 3-fluoro-4-(hydroxymethyl)aniline and azetidine, or derivatives thereof, depending on the reaction conditions.
Reactions at the Methylene Bridge
The methylene (-CH₂) group linking the aromatic ring and the azetidine nitrogen is a benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals, carbocations, or carbanions via resonance. wikipedia.orgchemistrysteps.com
Key reactions at this benzylic methylene bridge include:
Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the methylene group, potentially leading to cleavage of the C-N bond and formation of a carboxylic acid on the aromatic ring. wikipedia.org Milder, more selective oxidation could potentially form an amide, imine, or other carbonyl-containing structures. rsc.orgresearchgate.netmdpi.com For instance, metal-free oxidation of benzylic amines using H₂O₂ can yield imines. researchgate.net
Radical Halogenation: The benzylic position can undergo free-radical halogenation with reagents like N-Bromosuccinimide (NBS) under UV light or with a radical initiator. chemistrysteps.com This would replace one of the hydrogen atoms on the methylene bridge with a halogen, providing a handle for further nucleophilic substitution reactions.
Deprotonation: Although less common, if a strong base is used, the benzylic proton could be abstracted to form a resonance-stabilized benzylic anion, which could then react with various electrophiles.
Table 2: Potential Reactions at the Aminomethyl Linkage
| Reaction Type | Reagent Examples | Product Type |
|---|---|---|
| Nitrogen Derivatization | ||
| Quaternization | Methyl iodide (CH₃I) | Quaternary ammonium salt |
| N-Oxidation | Hydrogen peroxide (H₂O₂) | N-oxide |
| N-Dealkylation | Pd/C, H₂; Vinyl Chloroformate | Secondary amine + aldehyde |
| Methylene Bridge Reactions | ||
| Oxidation | KMnO₄; H₂O₂ | Carboxylic acid, Amide, Imine |
Reactivity of the 3-Fluoroaniline (B1664137) Moiety
The chemical behavior of this compound is largely dictated by the interplay of its constituent functional groups: the azetidine ring, the benzylic methylene bridge, and the 3-fluoroaniline moiety. This section focuses on the reactivity of the 3-fluoroaniline portion, which is characterized by an aromatic primary amine and a fluorine substituent. The electronic properties of these two groups—the strong electron-donating, activating nature of the amino group and the inductive electron-withdrawing but resonance-donating nature of the fluorine atom—govern the outcomes of various aromatic substitution reactions. nih.govcymitquimica.combyjus.com
Reactions of the Aromatic Amine Group (e.g., Electrophilic Aromatic Substitution, Diazotization)
The primary aromatic amine is a key reactive site, participating in fundamental organic transformations such as electrophilic aromatic substitution and diazotization.
Electrophilic Aromatic Substitution (SEAr)
The positions ortho to the amino group are C2 and C6, while the para position is C4. In this compound, the C4 position is already substituted. Therefore, electrophilic attack is anticipated to occur predominantly at the C2 and C6 positions. The fluorine atom at C3 exerts a deactivating inductive effect and may sterically hinder attack at the adjacent C2 position, potentially favoring substitution at C6.
| Reaction Type | Typical Reagents | Expected Major Product(s) | Rationale |
|---|---|---|---|
| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Substitution at C6 and/or C2 | The -NH2 group is a strong o,p-director. The C4 position is blocked. Substitution occurs at available activated positions. lumenlearning.com |
| Nitration | HNO3/H2SO4 | Substitution at C6 and/or C2 | Under strong acidic conditions, the -NH2 group is protonated to -NH3+, which is a meta-director. Protection of the amine (e.g., as an acetanilide) may be required to achieve o,p-substitution. |
| Sulfonation | Fuming H2SO4 | Substitution at C6 and/or C2 | Similar to nitration, the reaction conditions can influence the directing effect of the amino group. byjus.com |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl3 or RCOCl/AlCl3 | Generally not successful | The Lewis acid catalyst (e.g., AlCl3) complexes with the basic amino group, deactivating the ring towards substitution. wikipedia.orgbyjus.com |
Diazotization
A cornerstone of aniline (B41778) chemistry is the diazotization reaction, where the primary amine is converted into a diazonium salt upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like HCl or H2SO4 at low temperatures (0–5 °C). organic-chemistry.orglibretexts.orgbyjus.com
The resulting aryl diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as N2 gas), enabling its replacement by a wide variety of nucleophiles in what are known as Sandmeyer, Schiemann, and related reactions. organic-chemistry.org For the 3-fluoroaniline moiety, this pathway allows for the introduction of diverse substituents at the C1 position, profoundly altering the compound's structure. For instance, a Schiemann reaction (thermal decomposition of the corresponding diazonium tetrafluoroborate) could be employed, although in this case it would replace the amine with a second fluorine atom, leading to a difluoro derivative. researchgate.netsci-hub.se More practical applications would involve Sandmeyer reactions to introduce chloro, bromo, or cyano groups. google.com
Cascade and Domino Reactions Facilitated by the Compound’s Structure
The multifunctional nature of this compound, possessing two distinct nitrogen nucleophiles (aniline and azetidine) and a reactive aromatic ring, makes it a candidate for facilitating cascade or domino reactions. rsc.orgrsc.org These reactions, which involve two or more bond-forming transformations in a single operation under the same conditions, offer significant advantages in synthetic efficiency. chemrxiv.orgbeilstein-journals.org
While specific cascade reactions starting from this exact compound are not extensively documented, its structure allows for the design of such sequences. For example, a process could be initiated that modifies the aniline group, creating a reactive intermediate that subsequently undergoes an intramolecular reaction with the azetidine nitrogen or the azetidin-1-yl)methyl side chain.
A hypothetical domino sequence could involve:
Initial Reaction: An intermolecular reaction at the aniline nitrogen or the aromatic ring.
Intramolecular Cyclization: The newly introduced functionality could then react intramolecularly. For instance, acylation of the aniline followed by a Pictet-Spengler-type cyclization, if the acyl group contains an aldehyde, could lead to complex heterocyclic systems.
Recent developments in synthetic methodology have focused on domino strategies for constructing functionalized fluoroanilines. chemrxiv.orgresearchgate.net Conversely, the inherent reactivity of the strained azetidine ring, which can undergo ring-opening reactions, could be exploited in a cascade process initiated by an external reagent. rsc.org For example, a reaction could be designed where the azetidine ring opens, and the resulting aminoalkyl chain participates in a subsequent cyclization with the aromatic moiety. The development of such elegant, one-pot transformations from precursors like this compound remains a promising area for synthetic exploration. researchgate.netresearchgate.net
Stereochemical Aspects of Transformations
While this compound itself is achiral, its derivatization can readily introduce stereocenters, making stereochemical control a critical aspect of its transformation pathways. The focus then shifts to diastereoselective and enantioselective reactions that can generate chiral products with high stereopurity.
Diastereoselective Reactions
Diastereoselective reactions become relevant when transforming a chiral derivative of the parent compound or when a reaction creates two or more stereocenters simultaneously. For instance, if a substituent on the azetidine ring creates a chiral center, subsequent reactions on the ring or the side chain can be influenced by this existing stereocenter, leading to a preference for one diastereomer over another.
Studies on related azetidine systems have demonstrated effective methods for achieving diastereoselectivity. For example, the diastereospecific hydrogenation of azetine precursors has been used to synthesize cis-substituted azetidine derivatives with high selectivity. acs.org Similarly, functionalization of the azetidine ring through C-H activation strategies can proceed with high diastereoselectivity, guided by a directing group. acs.org These principles could be applied to derivatives of this compound to synthesize specific diastereomers of more complex molecules.
Enantioselective Synthesis and Derivatization
The synthesis of non-racemic, chiral derivatives from the achiral starting material requires enantioselective methods. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents. The azetidine ring and the aniline group offer multiple handles for such transformations. nih.gov
| Transformation Type | Target Site | Potential Method | Example from Related Systems |
|---|---|---|---|
| Asymmetric Reduction | Carbonyl group on a derivative (e.g., acylated aniline) | Chiral metal catalysts (e.g., Ru-BINAP) or enzymes. | Ru-catalyzed enantioselective reduction of azetinylcarboxylic acids. acs.org |
| Intramolecular aza-Michael Addition | Creation of a new heterocyclic ring | Chiral Brønsted acid catalysis (e.g., TRIP-derived phosphoric acid). | Enantioselective synthesis of fluorinated indolizidinone derivatives. nih.gov |
| Catalytic Asymmetric Alkylation | Azetidine ring | Chiral phase-transfer catalysis or transition metal catalysis. | Enantioselective arylation of a sulfonyl-triazine via phase-transfer catalysis. researchgate.net |
| Allylic Amination | Unsaturated side chain derivative | Palladium-catalyzed reactions with chiral ligands. | Enantioselective formation of azetidines via Pd-catalyzed allylic amination. rsc.org |
The development of enantioselective routes is crucial for the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. Methodologies such as organocatalytic intramolecular aza-Michael reactions have been successfully employed to create chiral fluorinated heterocyclic systems with excellent enantioselectivity. nih.govnih.gov These advanced synthetic strategies underscore the potential for converting this compound into a wide array of valuable, stereochemically defined compounds.
Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Databases
A comprehensive search for detailed spectroscopic and analytical data for the chemical compound This compound (CAS Number: 1693765-77-3) has concluded that specific experimental data for its structural elucidation is not presently available in the public domain.
Despite targeted searches for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific research findings or data tables could be located for this compound. The required information for a complete spectroscopic characterization, as outlined in the requested article structure, remains unpublished or is contained within proprietary databases.
The intended article was to focus on the following advanced analytical methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy , including:
Proton Nuclear Magnetic Resonance (¹H NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Mass Spectrometry (MS) , specifically:
Electrospray Ionization Mass Spectrometry (ESI-MS)
Without access to primary spectral data—such as chemical shifts (δ) in ppm, coupling constants (J) in Hz, and mass-to-charge ratios (m/z)—it is not possible to generate the detailed, informative, and scientifically accurate content required for the specified sections and subsections. The creation of interactive data tables is also precluded by the absence of this foundational information.
Researchers and chemists interested in the spectroscopic properties of this molecule are encouraged to consult specialized chemical synthesis literature or commercial supplier technical data sheets, which may contain characterization data not indexed in broadly searchable scientific databases. Should this information become publicly available in the future, a detailed article on the spectroscopic characterization of this compound could be produced.
Spectroscopic Characterization and Advanced Analytical Methodologies for Structural Elucidation
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds like aniline (B41778) derivatives.
Detailed Research Findings: Although a specific GC-MS analysis for 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline is not documented in available literature, methods for related aniline compounds are well-established. epa.govresearchgate.netd-nb.info The analysis would involve volatilizing the compound in a heated injector, separating it from any impurities on a capillary column, and then fragmenting the molecule in the mass spectrometer to produce a unique mass spectrum that serves as a molecular fingerprint.
The molecular formula of this compound is C₁₀H₁₃FN₂. Its nominal mass is 180.22 g/mol . In a typical electron ionization (EI) GC-MS experiment, the molecular ion peak (M⁺) would be expected at an m/z of 180. Key fragmentation patterns would likely involve the loss of the azetidine (B1206935) ring or cleavage at the benzylic position, yielding characteristic fragment ions that confirm the structure. For instance, cleavage of the C-N bond between the methyl group and the azetidine ring would generate a significant fragment.
A typical GC method for substituted anilines would employ a capillary column, such as a DB-5ms, which has a nonpolar stationary phase suitable for separating aromatic compounds. chem-agilent.com
Table 1: Predicted GC-MS Parameters for Analysis
| Parameter | Predicted Value/Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.5 µm) or similar |
| Carrier Gas | Helium |
| Injector Temp. | 250°C |
| Oven Program | Start at 40°C, ramp at 12°C/min to 290°C, hold for 10 min chem-agilent.com |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected m/z | Molecular Ion (M⁺): 180; key fragments would be specific to the structure. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may have lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.
Detailed Research Findings: Specific LC-MS data for this compound is not publicly available. However, robust LC-MS methods have been developed for the closely related compound, 4-fluoroaniline. researchgate.netnih.govsemanticscholar.org These methods typically utilize reverse-phase chromatography. The compound would be dissolved in a suitable solvent, injected into the HPLC system, and separated on a C18 column. Detection would be performed by a mass spectrometer, likely using a soft ionization technique like electrospray ionization (ESI) in positive mode, which would protonate the basic amine group to generate a prominent [M+H]⁺ ion.
For this compound, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of 181. Tandem mass spectrometry (MS/MS) could be used for further structural confirmation by isolating the parent ion (m/z 181) and subjecting it to collision-induced dissociation to produce specific product ions.
Table 2: Typical LC-MS Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 3 µm) researchgate.net |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), often with an acid modifier like 0.05% acetic acid researchgate.netnih.gov |
| Flow Rate | 1 mL/min researchgate.net |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected m/z | [M+H]⁺: 181 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide valuable information about the functional groups and electronic structure of a molecule.
Detailed Research Findings: While the specific spectra for this compound are not published, its characteristic absorptions can be predicted based on its structure and data from analogous compounds. scielo.org.zanih.govresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. The primary amine (-NH₂) group would show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-F bond would exhibit a strong absorption in the 1200-1350 cm⁻¹ range. Other significant peaks would include C-N stretching and aromatic C=C bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore, which in this case is the fluoroaniline (B8554772) moiety. Aniline itself shows absorption maxima around 230 nm and 280 nm. nih.gov The presence of the fluorine and the azetidinylmethyl substituents on the benzene (B151609) ring would be expected to cause a slight shift (either bathochromic or hypsochromic) in these absorption bands. The spectrum would be useful for quantitative analysis using the Beer-Lambert law. physchemres.orgnih.gov
Table 3: Predicted Spectroscopic Data
| Technique | Functional Group / Transition | Predicted Absorption Region |
|---|---|---|
| IR | N-H Stretch (primary amine) | 3300 - 3500 cm⁻¹ (two bands) |
| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |
| IR | Aromatic C=C Bending | 1500 - 1600 cm⁻¹ |
| IR | C-F Stretch | 1200 - 1350 cm⁻¹ |
| UV-Vis | π → π* transitions | λₘₐₓ ≈ 230-240 nm and 280-295 nm |
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and degradants, thereby allowing for accurate purity assessment.
HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries. For a compound like this compound, a reverse-phase HPLC method would be most common.
Detailed Research Findings: Drawing from established methods for fluoroanilines, a typical HPLC analysis would use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~240 nm or ~290 nm). The area of the peak corresponding to the compound is proportional to its concentration, and purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment.
Detailed Research Findings: A high-resolution capillary GC method can effectively separate isomers and other closely related impurities. epa.govoup.com The setup would be similar to that described for GC-MS, but typically with a Flame Ionization Detector (FID), which offers excellent quantitative performance over a wide linear range. The purity is calculated based on the relative peak areas in the resulting chromatogram. Derivatization may sometimes be employed to improve the chromatographic properties of aniline compounds. oup.com
Table 4: Typical Chromatographic Conditions for Purity Assessment
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 (e.g., 150 x 4.6 mm, 3 µm) | Acetonitrile/Water Gradient | UV-Vis |
| GC | DB-5 or similar (30 m x 0.32 mm) | Helium or Hydrogen | FID |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute and relative configuration of chiral centers.
Detailed Research Findings: There is no publicly available crystal structure for this compound. To perform this analysis, the compound would first need to be crystallized to produce a single crystal of suitable quality. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a 3D model of the molecule's arrangement in the crystal lattice. researchgate.netscilit.com
If a crystal structure were determined, it would unequivocally confirm the connectivity of the atoms, the planarity of the aniline ring, the conformation of the azetidine ring, and all intramolecular bond lengths and angles. This technique remains the gold standard for absolute structural proof.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For novel compounds such as this compound, this analysis is crucial for confirming its empirical formula, which is derived from its molecular formula, C₁₀H₁₃FN₂. The process typically involves combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed to determine the percentages of carbon, hydrogen, and nitrogen. The fluorine content is usually determined by other methods, such as ion-selective electrode analysis after decomposition of the compound.
The theoretical elemental composition of this compound has been calculated from its molecular formula (C₁₀H₁₃FN₂) and the atomic masses of its constituent elements. These calculated values serve as a benchmark against which experimentally determined values are compared. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and a strong indicator of its purity.
Below is a table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 66.64 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.27 |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.55 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55 |
| Total | 180.226 | 100.00 |
Note: The values presented in this table are theoretical calculations based on the molecular formula. No experimental data from peer-reviewed research was found in the conducted search.
Theoretical and Computational Chemistry Studies of 4 Azetidin 1 Yl Methyl 3 Fluoroaniline
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline. These calculations provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical and physical properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational efficiency. DFT methods are used to determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. chemrxiv.orgresearchgate.netchemrxiv.org For aniline (B41778) and its derivatives, DFT calculations, often using functionals like B3LYP, have proven to be reliable for predicting spectroscopic and pharmacological properties. researchgate.net
In the context of this compound, DFT studies would typically involve the B3LYP functional combined with a basis set such as 6-311++G(d,p) to accurately model the system. researchgate.net Such calculations would provide a detailed picture of the molecule's electronic landscape, including the influence of the azetidine (B1206935) and fluorine substituents on the aniline ring.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data. For aniline derivatives, both DFT and HF approaches have been used to study spectroscopic and molecular properties. researchgate.net A comparative study using both methods for this compound would allow for a thorough validation of the computational results.
The three-dimensional structure of this compound is critical to its function. Computational methods are employed to find the most stable conformation of the molecule by optimizing its geometry. This process involves finding the minimum energy structure on the potential energy surface. For flexible molecules containing rings like azetidine, conformational analysis is particularly important. Studies on proline analogues with different ring sizes, including the four-membered azetidine ring, have shown that the ring can adopt a puckered structure, and the conformational preferences can be influenced by the molecular backbone. nih.gov For this compound, the orientation of the azetidinylmethyl group relative to the fluoroaniline (B8554772) ring would be a key area of investigation.
A hypothetical data table illustrating the kind of results obtained from a geometry optimization of a related molecule, m-fluoroaniline, is shown below. Similar calculations for this compound would provide the bond lengths, bond angles, and dihedral angles for its lowest energy conformation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-N | 1.403 |
| Bond Length (Å) | C-F | 1.365 |
| Bond Angle (°) | C-C-N | 120.5 |
| Bond Angle (°) | C-C-F | 118.9 |
| Dihedral Angle (°) | H-N-C-C | 180.0 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO is associated with the ability to accept electrons, indicating its electrophilicity. chemrxiv.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. researchgate.net
For this compound, FMO analysis would reveal how the electron-donating amino group and the electron-withdrawing fluorine atom, along with the azetidinylmethyl substituent, influence the energy and distribution of the frontier orbitals. rsc.orgrsc.org This information is crucial for predicting how the molecule will interact with other chemical species.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
The distribution of charge within this compound determines its electrostatic potential and provides clues about its reactive sites. Methods such as Mulliken population analysis and the generation of Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution. chemrxiv.orgchemrxiv.org The MEP map highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For substituted anilines, the presence of different functional groups can significantly alter the charge distribution across the molecule. chemrxiv.org In this compound, the nitrogen of the amino group and the azetidine ring are expected to be regions of high electron density.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of the reaction pathway. rsc.orgmdpi.com For instance, computational studies can be used to model the synthesis of azetidine-containing compounds, helping to predict which reactants will be successful. mit.edumit.edu
In the case of reactions involving this compound, computational modeling could be used to investigate its role as a nucleophile or an electrophile, and to understand the stereoselectivity of reactions catalyzed by related structures. nih.govresearchgate.net Such studies are crucial for designing efficient synthetic routes and for understanding the biological activity of molecules derived from this compound.
Transition State Analysis and Energy Barrier Calculations
In the absence of specific studies on the synthesis of this compound, a theoretical investigation would typically begin by proposing a plausible synthetic route. A likely pathway could involve the nucleophilic substitution of a benzylic halide (e.g., 4-(bromomethyl)-3-fluoroaniline) with azetidine.
Computational chemists would employ quantum mechanical methods, such as Density Functional Theory (DFT), to model this reaction. By mapping the potential energy surface, researchers can identify the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier. This value is crucial for predicting the reaction rate and feasibility under different conditions. For example, a study on the reaction of substituted anilines could provide insights into how the fluorine substituent might influence the reaction's energy profile. nih.gov
Spectroscopic Property Prediction from Computational Models (e.g., NMR Chemical Shifts, IR Frequencies)
One of the powerful applications of computational chemistry is the prediction of spectroscopic data, which can aid in the characterization of newly synthesized molecules.
NMR Chemical Shifts: Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. While no specific data exists for the target molecule, studies on fluoroaniline derivatives demonstrate the accuracy of such predictions. researchgate.net
IR Frequencies: The vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be computed. These calculations can help assign the various vibrational modes of the molecule, such as the C-F stretch, N-H stretches of the aniline, and various vibrations of the azetidine ring.
A hypothetical table of predicted spectroscopic data is presented below to illustrate the expected output of such a computational study.
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (aromatic) | 6.5 - 7.2 ppm |
| ¹H NMR Chemical Shift (CH₂-N) | ~3.7 ppm |
| ¹H NMR Chemical Shift (azetidine CH₂) | ~3.5 ppm, ~2.2 ppm |
| ¹³C NMR Chemical Shift (C-F) | ~160 ppm |
| IR Frequency (N-H stretch) | ~3400-3500 cm⁻¹ |
| IR Frequency (C-F stretch) | ~1200-1300 cm⁻¹ |
| Note: These are estimated values based on typical ranges for similar functional groups and do not represent actual calculated data for this compound. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.
For this molecule, key areas of interest would include the rotation around the bond connecting the methylene (B1212753) group to the aniline ring and the puckering of the azetidine ring. Understanding the conformational landscape is important as different conformations can have different biological activities.
Cheminformatics and Molecular Descriptors for Scaffold Design
Cheminformatics tools can be used to calculate a variety of molecular descriptors for this compound. These descriptors quantify various physicochemical properties of the molecule and can be used to predict its behavior in biological systems. nih.gov The azetidine-containing scaffold can be of interest in medicinal chemistry for designing novel compounds. nih.gov
Commonly calculated descriptors include:
Molecular Weight: The mass of the molecule.
LogP: A measure of the molecule's lipophilicity, which influences its absorption and distribution.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.
Number of Hydrogen Bond Donors and Acceptors: Important for molecular interactions with biological targets.
Number of Rotatable Bonds: A measure of molecular flexibility.
These descriptors are valuable in the early stages of drug discovery for designing libraries of compounds based on a particular scaffold and for predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The aniline scaffold itself is a key component in many supramolecular structures and pharmaceutical compounds. researchgate.net
Role of 4 Azetidin 1 Yl Methyl 3 Fluoroaniline As a Key Building Block in Organic Synthesis
Precursor for Architecturally Diverse Nitrogen-Containing Heterocycles
The presence of a primary aromatic amine and a pre-existing azetidine (B1206935) ring allows 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline to be a valuable precursor for a variety of nitrogen-containing heterocyclic systems. Nitrogen heterocycles are prevalent motifs in a significant number of pharmaceuticals due to their chemical stability and ability to form key interactions with biological targets. mdpi.com
Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry for their ability to impart favorable pharmacokinetic properties to drug candidates. mdpi.comresearchgate.net While the subject molecule already contains an azetidine ring, it can be used to construct more complex, rigid structures such as fused and spirocyclic systems.
Fused Azetidines: The aniline (B41778) group can participate in cyclization reactions to form new rings fused to the phenyl ring. For example, reactions with appropriate bifunctional reagents can lead to the formation of azetidine-containing tricyclic systems. Various methods, including intramolecular cyclizations and cycloadditions, are employed to construct fused azetidine frameworks. mdpi.comnih.gov
Spirocyclic Azetidines: The synthesis of spirocycles, which are important motifs in drug discovery, can be achieved through multi-step sequences. researchgate.net The azetidine or the aniline part of the molecule can be functionalized to create a tether that, upon cyclization, forms a spirocyclic junction. The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids in two steps: the synthesis of azetidinones followed by reduction to azetidines. nih.gov
The reactive aniline functionality is a gateway to numerous classical and modern heterocyclic syntheses.
Tetrahydroquinolines: The Povarov reaction, a [4+2] cycloaddition, is a powerful method for synthesizing tetrahydroquinolines. bibliotekanauki.pl In this reaction, an aniline, an aldehyde, and an electron-rich alkene react to form the tetrahydroquinoline core. This compound can serve as the aniline component, leading to products that incorporate both the fluoro and azetidinomethyl substituents. Multi-component strategies often provide higher yields compared to multi-step procedures. bibliotekanauki.plresearchgate.net
Imidazoles: Imidazoles are key components in many functional molecules and pharmaceuticals. scispace.com While direct synthesis from anilines is not the most common route, the aniline group of this compound can be transformed into other functional groups that are direct precursors for imidazole synthesis. For instance, it can be converted into an amidine or other nitrogen-containing intermediates required for cyclization with α-dicarbonyl or α-halocarbonyl compounds. organic-chemistry.orgnih.gov
Thiazoles: Thiazole derivatives are known to possess a wide range of biological activities. nih.govmdpi.com The Hantzsch thiazole synthesis is a classic method that typically involves the reaction of a thioamide with an α-haloketone. The aniline group of the title compound can be readily converted into a substituted thiourea by reaction with an isothiocyanate. This thiourea derivative can then undergo cyclization to afford a 2-aminothiazole bearing the fluoro-azetidinomethylphenyl scaffold. nih.govnih.gov
Pyrazoles: Pyrazoles are privileged scaffolds in medicinal chemistry, often synthesized via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govchim.itmdpi.com The aniline moiety of this compound can be converted into a hydrazine group through diazotization followed by reduction, thus enabling its use in pyrazole synthesis. This multi-step conversion allows for the incorporation of its unique structural features into pyrazole-based molecules. jocpr.com
Hydantoins: Hydantoins are another class of biologically active heterocycles. nih.govthieme-connect.de The Bucherer-Bergs reaction is a well-known multi-component synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium (B1175870) carbonate. mdpi.com Alternatively, hydantoins can be synthesized from α-amino acids. The aniline group of the starting material could be elaborated through multi-step sequences to form an α-amino acid or α-amino amide derivative, which can then be cyclized with phosgene, isocyanates, or related reagents to form the hydantoin ring. organic-chemistry.orgnih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Key Synthetic Strategy | Role of this compound |
|---|---|---|
| Tetrahydroquinoline | Povarov Reaction | Aniline component |
| Imidazole | Various (e.g., Radziszewski) | Precursor to required intermediates (e.g., amidines) |
| Thiazole | Hantzsch Synthesis | Precursor to thiourea derivative |
| Pyrazole | Knorr Synthesis | Precursor to hydrazine derivative |
| Hydantoin | From α-amino acid derivatives | Precursor to α-amino acid/amide intermediate |
Intermediate for Advanced Fluorinated Organic Molecules
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity. ucd.ienih.gov
Using this compound as a building block ensures the strategic placement of a fluorine atom on an aromatic ring within a larger molecular structure. This approach is often more efficient than attempting to introduce fluorine in later stages of a complex synthesis. The C-F bond is highly stable, and its presence can block sites of metabolic attack, prolonging the pharmacological effects of a drug. ucd.ie The use of pre-fluorinated building blocks is a key strategy in the synthesis of modern pharmaceuticals, with 20-30% of approved drugs containing fluorine. nih.gov
Fluorinated amino acids are crucial components in protein engineering and drug development. beilstein-journals.orgnih.gov
Fluorinated Amino Acids: The aniline scaffold of this compound can be chemically modified to generate novel, non-canonical fluorinated amino acids. For example, functionalization of the aromatic ring or the aniline nitrogen can lead to precursors that, upon further elaboration, yield complex fluorinated amino acids containing an azetidine ring. Such compounds are valuable for creating peptides with altered conformations and improved stability. nih.gov
Peptidomimetics: Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as resistance to enzymatic degradation. nih.gov The rigid, fluorinated, and aminomethylated scaffold provided by the title compound can be incorporated into larger molecules to mimic peptide secondary structures like β-turns. This strategy is used to develop new therapeutic agents with enhanced stability and oral bioavailability. nih.gov
Table 2: Applications in Fluorinated Molecule Synthesis
| Target Molecule Class | Synthetic Utility of this compound |
|---|---|
| Complex Fluorinated Molecules | Direct incorporation of a fluoro-aromatic ring. nih.gov |
| Fluorinated Amino Acids | Serves as a scaffold for building novel side chains. nih.gov |
| Peptidomimetics | Provides a rigid, fluorinated core to mimic peptide structures. nih.gov |
Construction of Complex Aminomethylated Scaffolds
The this compound structure is itself a prime example of an aminomethylated scaffold. The true value of this building block lies in its potential for further elaboration. The primary aromatic amine is a versatile functional handle that can undergo a wide range of chemical transformations, including:
Acylation to form amides.
Alkylation to form secondary or tertiary amines.
Reductive amination with aldehydes or ketones.
Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Conversion to other functional groups via Sandmeyer-type reactions after diazotization.
These transformations allow chemists to build upon the core fluoro-phenyl-CH2-azetidine scaffold, decorating it with additional functional groups and molecular complexity to generate libraries of compounds for drug discovery and other applications.
Development of Chiral Auxiliaries and Ligands Based on the Azetidine Moiety
The azetidine ring, a core component of this compound, serves as a versatile scaffold for the development of chiral auxiliaries and ligands for asymmetric catalysis. researchgate.netbirmingham.ac.uk The inherent conformational rigidity and stability of the four-membered ring make it an attractive framework for creating well-defined chiral environments around a metal center. The development of these chiral molecules is crucial for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Chiral auxiliaries derived from azetidines have been successfully employed in asymmetric synthesis. For instance, optically active azetidine-2,4-dicarboxylic acids have been synthesized and utilized as chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate, directing the stereoselective course of a reaction, and can then be cleaved to yield the desired chiral product. The rigid structure of the azetidine ring helps in creating a predictable and effective stereochemical bias.
In the context of this compound, the azetidine nitrogen can be part of a more complex chiral ligand system. Chirality can be introduced by placing substituents on the azetidine ring, for example, at the 2- and 4-positions. nih.gov The synthesis of single enantiomer, 2,4-cis-disubstituted amino azetidines has been reported, and these have been effectively used as ligands in copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% e.e.) for alkyl aldehydes. nih.gov
Furthermore, the aniline portion of this compound can be modified to create bidentate or multidentate ligands. The amino group can be functionalized to introduce another coordinating atom, such as phosphorus or oxygen, leading to the formation of P,N or N,O-type ligands. These nonsymmetrical ligands have shown great success in various metal-catalyzed reactions, in some cases outperforming their C2-symmetric counterparts. nih.gov The fluorine atom on the aniline ring can influence the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the catalyst. The electron-withdrawing nature of fluorine can modulate the Lewis acidity of the metal center, providing a tool for fine-tuning the catalytic performance. mdpi.com
The versatility of the azetidine scaffold is demonstrated by its application in a variety of asymmetric reactions. Azetidine-derived ligands have been successfully applied in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk
| Reaction Type | Catalyst System (General) | Typical Substrates | Achieved Enantioselectivity (e.e.) | Reference |
|---|---|---|---|---|
| Henry (Nitroaldol) Reaction | Cu(II) / Chiral 2,4-cis-diaminoazetidine | Aldehydes, Nitromethane | Up to >99% | nih.gov |
| Diethylzinc Addition | Ti(IV) / N-substituted-azetidinyl(diphenylmethyl)methanols | Aromatic and Aliphatic Aldehydes | High | researchgate.net |
| Michael Addition | Azetidine-containing binuclear zinc catalyst | Phosphites, α,β-Unsaturated Esters | High | |
| Friedel-Crafts Alkylation | Metal complexes with various chiral azetidine ligands | Indoles, α,β-Unsaturated Carbonyls | Moderate to Good | researchgate.netbirmingham.ac.uk |
The data illustrates the potential of chiral azetidine frameworks in achieving high levels of stereocontrol. By extension, this compound represents a valuable starting material for the synthesis of a new generation of chiral ligands, where the interplay between the rigid azetidine scaffold and the electronically-tuned fluoroaniline (B8554772) moiety could lead to catalysts with novel reactivity and selectivity.
Role in the Design and Synthesis of Privileged Motifs
In medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. acs.orgmdpi.comcambridgemedchemconsulting.com These motifs are frequently found in a wide range of biologically active compounds and approved drugs. acs.org The azetidine ring, the central feature of this compound, is increasingly recognized as a privileged scaffold in drug discovery. pharmablock.comnih.gov
The value of the azetidine moiety stems from its unique combination of physicochemical properties. It introduces conformational rigidity into a molecule, which can lead to a more favorable entropy of binding to a biological target by reducing the number of accessible conformations. enamine.net Despite its ring strain, the azetidine ring is significantly more stable than the related aziridine (B145994), making it easier to handle and incorporate into complex molecules. The introduction of this small, polar, four-membered ring can also favorably impact key drug-like properties such as solubility, lipophilicity, and metabolic stability. nih.gov
The utility of the azetidine scaffold is evident in its presence in numerous pharmacologically active compounds spanning a wide range of therapeutic areas. nih.gov This diverse bioactivity underscores its status as a privileged motif. For instance, azetidine-containing compounds have shown promise as anticancer, antibacterial, antimalarial, and antiviral agents, as well as treatments for central nervous system disorders. nih.gov
| Compound Name | Therapeutic Area | Significance of Azetidine Moiety |
|---|---|---|
| Azelnidipine | Antihypertensive (Calcium Channel Blocker) | Core structural component contributing to the overall conformation and binding. enamine.net |
| Melagatran | Anticoagulant (Thrombin Inhibitor) | Contains a chiral azetidine-2-carboxylic acid unit, crucial for its activity. nih.gov |
| Ximelagatran | Anticoagulant (Prodrug of Melagatran) | Incorporates the azetidine scaffold as part of its active metabolite. pharmablock.com |
| Boxitinib (PF-04946486) | Janus Kinase (JAK) Inhibitor | Utilizes the azetidine ring as a key structural element for target engagement. |
| Zetia (Ezetimibe) | Cholesterol Absorption Inhibitor | Contains a β-lactam (azetidin-2-one) ring, a closely related azetidine derivative. |
The compound this compound is a prime building block for the synthesis of libraries based on this privileged scaffold. The aniline functionality provides a convenient handle for a wide range of chemical modifications, allowing for the exploration of chemical space around the azetidine core. Diversity-oriented synthesis (DOS) strategies can be employed, starting from this compound, to generate collections of novel molecules with potential biological activity. nih.gov The presence of the fluorine atom is also significant, as the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.combeilstein-journals.org Therefore, this compound serves as a bifunctional building block, combining the benefits of the privileged azetidine scaffold with the advantageous properties imparted by the fluorine substituent, making it a highly valuable tool in the design and synthesis of new therapeutic agents.
Future Directions and Emerging Research Avenues in 4 Azetidin 1 Yl Methyl 3 Fluoroaniline Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis
The growing emphasis on environmental responsibility in chemical manufacturing necessitates the development of sustainable synthetic protocols. Future research into the synthesis of 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline will likely prioritize green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. mdpi.com
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste.
Use of Safer Solvents and Reagents: Conventional syntheses of similar azetidinone structures often employ hazardous reagents like chloroacetyl chloride and volatile organic solvents. researchgate.netresearchgate.net Future methodologies will aim to replace these with greener alternatives such as water, supercritical fluids, or ionic liquids, or even adopt solvent-free conditions. mdpi.commdpi.com
Energy Efficiency: The adoption of microwave-assisted and ultrasound-mediated synthesis can significantly accelerate reaction times and lower energy requirements compared to traditional heating methods. mdpi.com
Catalysis: Shifting from stoichiometric reagents to catalytic alternatives can reduce waste and improve reaction efficiency. Biocatalysis, using enzymes, presents a particularly attractive green option for specific transformation steps.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Approach | Potential Green Alternative | Principle of Green Chemistry |
|---|---|---|---|
| Solvent | Dioxane, Chloroform, Benzene (B151609) researchgate.netresearchgate.net | Water, Ethanol, Supercritical CO₂, Ionic Liquids, Solvent-free mdpi.comrsc.org | Safer Solvents & Auxiliaries |
| Reagents | Chloroacetyl chloride researchgate.netresearchgate.net | Catalytic cyclization agents, enzyme-catalyzed reactions | Catalysis, Use of Renewable Feedstocks |
| Energy Source | Conventional reflux heating scirp.org | Microwave irradiation, Ultrasonic cavitation mdpi.com | Design for Energy Efficiency |
| Waste Profile | High E-factor (waste/product ratio) | Low E-factor, recyclable catalysts | Prevention of Waste |
Exploration of Novel Catalytic Transformations and Methodologies
Catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. For this compound and its derivatives, novel catalytic methods are poised to revolutionize their preparation and functionalization.
Future research will likely explore:
Gold-Catalyzed Cyclizations: Gold catalysis offers a powerful method for forming strained ring systems. A potential route could involve the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which bypasses the need for toxic and potentially explosive diazo intermediates often used in azetidine (B1206935) synthesis. nih.gov
Palladium-Catalyzed Cross-Coupling: The aniline (B41778) moiety is a versatile handle for diversification using palladium-catalyzed reactions. Buchwald-Hartwig amination could be employed to introduce the azetidinylmethyl group onto a pre-functionalized fluoroaniline (B8554772) core, or alternatively, to further functionalize the aniline nitrogen. uni-muenchen.de
Ring-Closing Metathesis (RCM): For creating more complex, fused-ring systems built upon the azetidine scaffold, RCM using catalysts like Grubbs' catalyst could be a valuable tool. nih.gov
Asymmetric Copper(I) Catalysis: To create chiral derivatives, copper-catalyzed cycloaddition reactions could be developed, providing stereocontrolled access to tetrasubstituted azetidines. nih.gov
Table 2: Potential Catalytic Systems for Synthesis and Derivatization
| Catalyst Type | Transformation | Potential Application |
|---|---|---|
| Gold (Au) | Oxidative cyclization of alkynes nih.gov | Formation of the azetidine ring from acyclic precursors. |
| Palladium (Pd) | Buchwald-Hartwig coupling, Suzuki coupling uni-muenchen.de | N-arylation to form the core structure or C-C bond formation. |
| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) nih.gov | Synthesis of fused bicyclic derivatives. |
| Copper (Cu) | Asymmetric [3+1] Cycloaddition nih.gov | Stereoselective synthesis of chiral analogs. |
| Rhodium (Rh) | Carbene-mediated ring expansion nih.gov | Synthesis of substituted azetidines from aziridines. |
Development of Advanced Stereoselective Synthesis Strategies
While the parent compound this compound is achiral, the introduction of stereocenters into its structure could lead to derivatives with unique biological activities. The development of advanced stereoselective synthesis strategies is therefore a critical future direction. jazindia.com
Promising approaches include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the azetidine ring in an enantiopure form. nih.gov
Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemical outcome of key bond-forming reactions, such as cycloadditions or hydrogenations. nih.gov
Substrate-Controlled Synthesis: Designing substrates where existing stereocenters direct the formation of new ones, a strategy that is particularly useful in multi-step syntheses. nih.gov
Organocatalysis: Using small, chiral organic molecules to catalyze enantioselective transformations, offering a metal-free alternative for creating chiral centers.
The goal of these strategies is to enable the selective synthesis of a single enantiomer or diastereomer, which is crucial for developing specific and potent bioactive molecules. uni-muenchen.de
Integration into Supramolecular Chemistry and Material Science Applications
The unique structural features of this compound make it an intriguing building block, or tecton, for supramolecular chemistry and materials science. The interplay between the rigid aromatic ring, the flexible azetidine substituent, the hydrogen-bonding aniline group, and the polar fluorine atom can be exploited to direct the assembly of higher-order structures.
Future research could investigate:
Crystal Engineering: Studying the solid-state packing of the molecule and its derivatives to understand and control the formation of specific crystalline architectures through hydrogen bonding and π-π stacking.
Liquid Crystals: Modifying the scaffold with long alkyl chains to induce liquid crystalline phases, with potential applications in display technologies.
Functional Polymers: Incorporating the molecule as a monomer into polymers such as polyamides or polyimides. The azetidine and fluoro groups could impart unique properties like enhanced thermal stability, altered solubility, or specific gas permeability.
Host-Guest Chemistry: Designing derivatives that can act as hosts for specific guest molecules, with applications in sensing, separation, or controlled release systems.
Table 3: Potential Applications in Supramolecular and Materials Chemistry
| Research Area | Key Molecular Feature | Potential Application |
|---|---|---|
| Crystal Engineering | Aniline (-NH₂) and azetidine (N) for H-bonding; aromatic ring for π-stacking | Design of organic co-crystals, porous organic frameworks (POFs). |
| Functional Polymers | Difunctional aniline for polymerization | High-performance polymers, materials with tailored dielectric properties. |
| Liquid Crystals | Rigid fluoroaromatic core | Components for advanced display materials. |
| Organic Electronics | Electron-rich aniline and electron-withdrawing fluorine | Building blocks for organic semiconductors or charge-transport layers. |
High-Throughput Synthesis and Chemical Library Generation for Scaffold Exploration
To fully unlock the potential of the this compound scaffold, particularly in drug discovery, it is essential to generate a diverse library of related compounds. nih.gov High-throughput synthesis and diversity-oriented synthesis (DOS) are powerful strategies to achieve this. researchgate.net
The core scaffold has several points for chemical diversification:
The Aniline Nitrogen: Can be readily acylated, sulfonated, alkylated, or used in cross-coupling reactions to introduce a wide range of substituents.
The Aromatic Ring: Can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups, or be modified via metal-catalyzed cross-coupling if a halogen is present.
The Azetidine Ring: While more synthetically challenging, the azetidine ring itself can be substituted, or more complex spirocyclic and fused systems can be constructed from it. nih.govresearchgate.net
By employing automated synthesis platforms and solid-phase techniques, large libraries of analogs can be rapidly produced. researchgate.net These libraries can then be screened against various biological targets to identify lead compounds for the development of new therapeutics. The systematic exploration of the chemical space around this scaffold is a key step toward translating its potential into practical applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Azetidin-1-yl)methyl]-3-fluoroaniline, and how can reaction conditions be tailored to minimize by-products?
- Answer : A robust synthesis involves coupling azetidine derivatives with fluorinated aniline precursors. For example, azetidine-containing intermediates can be prepared via nucleophilic substitution or reductive amination. In one protocol, heating to 120°C in a polar aprotic solvent (e.g., DMSO) with trifluoroacetic acid (TFA) as a catalyst facilitates azetidine ring formation . To suppress dimerization (a common side reaction), control reaction time (<72 hours) and use dilute conditions . Purification via flash chromatography (silica gel, DCM/MeOH gradient) yields >90% purity .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for characterization?
- Answer : Post-synthesis purification employs flash chromatography and recrystallization (e.g., using CH₃CN/water mixtures) . Key analytical methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., azetidine methylene protons at δ 3.2–3.8 ppm) .
- HRMS (ESI) : For exact mass verification (e.g., [M+H]⁺ calculated within 1 ppm error) .
- HPLC (reverse-phase) : To detect trace impurities (<2%) .
Q. What are the stability considerations for storing this compound, and how do structural features influence degradation?
- Answer : The compound is sensitive to light and moisture due to its azetidine ring and fluoroaniline moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials . Stability studies show decomposition at >40°C, forming hydrolyzed by-products (e.g., 3-fluoroaniline derivatives) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of azetidine substitution in fluorinated aniline derivatives?
- Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the azetidine nitrogen due to its nucleophilicity. Experimental validation using substituent-directed coupling (e.g., directing groups on the aniline ring) improves yields. For example, electron-withdrawing groups (e.g., –NO₂) on the aniline meta-position enhance azetidine coupling efficiency .
Q. What strategies are effective in resolving contradictions in reported biological activities of azetidine-containing compounds?
- Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer pH). To address this:
- Standardized Assays : Use recombinant enzymes (e.g., p38 MAP kinase) under controlled ionic strength .
- Dose-Response Analysis : Compare IC₅₀ values across studies to identify outlier protocols .
- Structural Analog Testing : Evaluate activity trends in derivatives (e.g., replacing fluorine with chloro groups) to isolate substituent effects .
Q. How can computational methods aid in the design of this compound derivatives as enzyme inhibitors?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target enzymes (e.g., kinases). Focus on:
- Hydrogen Bonding : The fluoroaniline –NH₂ group often anchors to catalytic residues .
- Azetidine Flexibility : Conformational sampling identifies derivatives with optimal ring puckering for active-site accommodation .
- QSAR Models : Correlate logP and polar surface area with cell permeability for lead optimization .
Q. What mechanistic insights explain the dimerization of azetidine intermediates during synthesis?
- Answer : Dimerization occurs via azetidine ring-opening under acidic conditions, followed by re-cyclization. For example, TFA-catalyzed reactions in DMSO promote nucleophilic attack between azetidine monomers, forming bridged bicyclic by-products. Mitigation strategies include using non-acidic catalysts (e.g., K₂CO₃) and low temperatures (<50°C) .
Methodological Considerations
- Data Contradiction Analysis : Compare synthetic yields and purity metrics across peer-reviewed protocols (e.g., solvent polarity effects in vs. ).
- By-Product Identification : LC-MS/MS fragmentation patterns distinguish dimers from monomers .
- Scale-Up Challenges : Pilot-scale reactions (≥100 g) require solvent recycling and in-line IR monitoring to maintain reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
